molecular formula C7H5Cl2N3O B2635367 Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 937602-40-9

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No. B2635367
M. Wt: 218.04
InChI Key: ALCUWRBCHVFUDJ-UHFFFAOYSA-N
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Patent
US08093249B2

Procedure details

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (11.73 g, 71.9 mmol) was suspended in thionyl chloride (36 mL, 493 mmol) and heated at 60° C. for 2 h. Formation of the acyl chloride was monitored as follows: a sample of the reaction mixture was evaporated and added to MeOH and formation of the corresponding methyl ester was detected by UPLC. Then thionyl chloride was removed under reduced pressure to obtain pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (14 g) as a yellow solid.
Quantity
11.73 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]2=[C:3]([C:10]([OH:12])=O)[CH:2]=1.S(Cl)([Cl:15])=O>>[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]2=[C:3]([C:10]([Cl:15])=[O:12])[CH:2]=1

Inputs

Step One
Name
Quantity
11.73 g
Type
reactant
Smiles
N1=CC(=C2N1C=CC=N2)C(=O)O
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a sample of the reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
added to MeOH and formation of the corresponding methyl ester
CUSTOM
Type
CUSTOM
Details
Then thionyl chloride was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=C2N1C=CC=N2)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.